Azauracil diethanolamine salt

Description

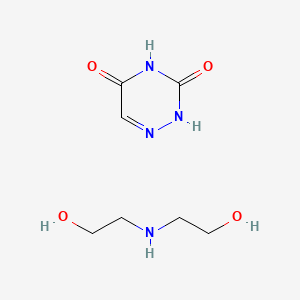

Azauracil diethanolamine salt is a chemical compound formed by the reaction of azauracil (a uracil analog with a nitrogen substitution in the aromatic ring) with diethanolamine. The compound’s structure suggests it combines the bioactive azauracil moiety with diethanolamine, which may enhance solubility or stability in formulations .

Properties

CAS No. |

99346-50-6 |

|---|---|

Molecular Formula |

C7H14N4O4 |

Molecular Weight |

218.21 g/mol |

IUPAC Name |

2-(2-hydroxyethylamino)ethanol;2H-1,2,4-triazine-3,5-dione |

InChI |

InChI=1S/C4H11NO2.C3H3N3O2/c6-3-1-5-2-4-7;7-2-1-4-6-3(8)5-2/h5-7H,1-4H2;1H,(H2,5,6,7,8) |

InChI Key |

ZQXGMTGUSXHRSW-UHFFFAOYSA-N |

Canonical SMILES |

C1=NNC(=O)NC1=O.C(CO)NCCO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-hydroxyethylamino)ethanol; 2H-1,2,4-triazine-3,5-dione typically involves the reaction of hexachlorocyclotriphosphazene with 2-(2-hydroxyethylamino)ethanol . The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(2-hydroxyethylamino)ethanol; 2H-1,2,4-triazine-3,5-dione undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

Reduction: The triazine ring can be reduced under specific conditions to yield different derivatives.

Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions can vary but often involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

2-(2-hydroxyethylamino)ethanol; 2H-1,2,4-triazine-3,5-dione has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.

Industry: It is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-hydroxyethylamino)ethanol; 2H-1,2,4-triazine-3,5-dione involves its interaction with various molecular targets. The amino and hydroxyl groups can form hydrogen bonds with biological molecules, affecting their function. The triazine ring can interact with enzymes and other proteins, potentially inhibiting their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

While direct information about azauracil diethanolamine salt is absent in the evidence, comparisons can be inferred from structurally related compounds:

Diethanolamine Salts of Phosphoric Acid Esters

lists "Phosphoric acid, γ-ω-perfluoro-C8-16-alkyl esters, compounds with diethanolamine," which are diethanolamine salts of fluorinated phosphoric acid esters. These compounds are used as surfactants or flame retardants due to their hydrophobic perfluoroalkyl chains and ionic diethanolamine groups. In contrast, this compound lacks fluorinated chains and instead features a heterocyclic azauracil base. This difference likely results in distinct applications:

- Solubility: Diethanolamine salts of phosphoric acid esters exhibit amphiphilic behavior, enhancing solubility in both polar and nonpolar media. This compound may prioritize aqueous solubility for biological applications .

- Bioactivity: Azauracil derivatives are known for antiviral or antimetabolite properties, whereas phosphoric acid esters with diethanolamine are non-bioactive and serve industrial roles .

Azolitmin (CAS 1395-18-2)

Azolitmin, described in and , is a litmus pigment used as a pH indicator. Though unrelated structurally, its classification as a "non-hazardous" compound (per CLP regulations) provides a regulatory contrast. This compound, depending on its toxicity profile, might require stricter handling protocols if bioactive or reactive .

Poly(difluoromethylene) Derivatives

includes poly(difluoromethylene) compounds with acetyloxy or carboxyethyl thio groups. These fluoropolymers are valued for chemical resistance and thermal stability.

Data Table: Hypothetical Comparison Based on Structural Analogues

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.